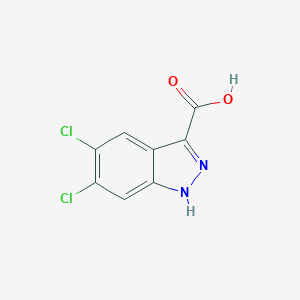

5,6-Dichloro-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

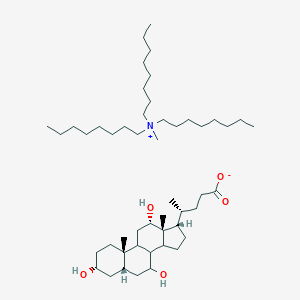

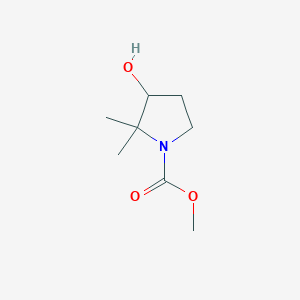

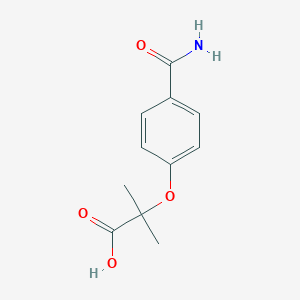

5,6-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5,6-Dichloro-1H-indazole-3-carboxylic acid and its derivatives has been reported in various studies . For instance, one study reported the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1H-indazole-3-carboxylic acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

5,6-Dichloro-1H-indazole-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 231.04 . The InChI code for this compound is 1S/C8H4Cl2N2O2/c9-4-1-3-6 (2-5 (4)10)11-12-7 (3)8 (13)14/h1-2H, (H,11,12) (H,13,14) .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives similar to 5,6-Dichloro-1H-indazole-3-carboxylic acid has been studied, revealing that these compounds can form triclinic space groups and are expected to have stabilized crystal forms with better bioactivity and therapeutic activity due to their crystalline polymorphs. Such studies are essential for understanding the physical properties of compounds and their potential applications in drug development (Hu Yong-zhou, 2008).

Chemical Synthesis and Modification

Research into the synthesis and modification of indazole derivatives, including those related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, has led to the development of various processes. These include the synthesis of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which have shown significant antimicrobial and analgesic activities, indicating the potential for these compounds in medicinal chemistry (N. Jayanna et al., 2013).

Catalytic Activity and Photoluminescence

The development of new families of coordination polymers based on indazole carboxylic acids has been reported. These studies focus on the improved catalytic activity and photoluminescence properties of such compounds, indicating their utility in catalysis and materials science (Huarui Wang et al., 2016).

Male Contraception

Research has also explored the use of indazole carboxylic acids in the development of oral contraceptives for men. Compounds based on the core structure of lonidamine have shown efficacy in causing germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis, suggesting their potential as safe and reversible male contraceptives (C. Cheng et al., 2002).

Improved Synthetic Processes

Efforts to improve the synthetic processes of 1H-indazole-3-carboxylic acid, a compound related to 5,6-Dichloro-1H-indazole-3-carboxylic acid, have been made to facilitate its industrial manufacture. These improvements focus on lowering costs and simplifying operations, which is crucial for the large-scale production of these compounds (Rao Er-chang, 2006).

Safety and Hazards

properties

IUPAC Name |

5,6-dichloro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNPONGTCXWARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646679 |

Source

|

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124459-91-2 |

Source

|

| Record name | 5,6-Dichloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)